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Compound of Interest

Compound Name: Dicyclohexylcarbodiimide

Cat. No.: B1669883 Get Quote

For researchers, scientists, and drug development professionals, the Pfitzner-Moffatt oxidation

offers a mild and selective method for the conversion of primary and secondary alcohols to

aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (DMSO) as the

oxidant, activated by dicyclohexylcarbodiimide (DCC) under nearly neutral conditions,

making it particularly suitable for substrates sensitive to harsher oxidizing agents.

First reported by Pfitzner and Moffatt, this oxidation proceeds at room temperature, a notable

advantage over many other oxidation protocols.[1][2] The reaction is valued for its ability to

oxidize a wide range of alcohols, including allylic, benzylic, and propargylic types, with reported

yields often exceeding 70%.[1] A key feature of the Pfitzner-Moffatt oxidation is the avoidance

of over-oxidation of primary alcohols to carboxylic acids, a common challenge with stronger

oxidants.

However, a significant drawback is the formation of a stoichiometric amount of dicyclohexylurea

(DCU) as a byproduct, which is often insoluble and can complicate product purification.[3]

Consequently, in many applications, the Pfitzner-Moffatt oxidation has been supplanted by the

Swern oxidation, which generally offers higher yields and a more straightforward workup, albeit

at cryogenic temperatures.[2]
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The Pfitzner-Moffatt oxidation is initiated by the acid-catalyzed activation of DMSO by DCC.

This forms a reactive sulfonium intermediate. The alcohol substrate then attacks this

intermediate, leading to the formation of an alkoxysulfonium salt. In the presence of a mild

base, this salt undergoes an intramolecular rearrangement to yield the desired carbonyl

compound, dimethyl sulfide, and the insoluble dicyclohexylurea.[1]

Applications in Research and Drug Development
The mild and selective nature of the Pfitzner-Moffatt oxidation makes it a valuable tool in the

synthesis of complex molecules, particularly in the early stages of drug discovery and natural

product synthesis.[4] Its ability to tolerate a variety of functional groups allows for the selective

oxidation of alcohols in multifunctional compounds without the need for extensive protecting

group strategies. The reaction's utility is particularly pronounced when dealing with acid-

sensitive substrates where other oxidation methods might fail.

Data Presentation: Reaction Parameters and Yields
The following table summarizes representative examples of the Pfitzner-Moffatt oxidation,

showcasing its application across various alcohol substrates.
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Experimental Protocols
Protocol 1: General Procedure for the Pfitzner-Moffatt Oxidation of a Primary Alcohol to an

Aldehyde

This protocol provides a general method for the oxidation of a primary alcohol, such as benzyl

alcohol, to its corresponding aldehyde.

Materials:

Primary alcohol (e.g., benzyl alcohol, 1.0 eq)

Dicyclohexylcarbodiimide (DCC, 3.0 eq)

Anhydrous Dimethyl sulfoxide (DMSO)
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Pyridinium trifluoroacetate (0.5 eq)

Anhydrous benzene or dichloromethane (DCM)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMSO and a co-solvent

such as benzene or DCM, add pyridinium trifluoroacetate (0.5 eq).

To this mixture, add a solution of DCC (3.0 eq) in the same co-solvent dropwise at room

temperature.

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

thin-layer chromatography (TLC). Reaction times can vary from 8 to 24 hours depending on

the substrate.

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the

reaction mixture through a pad of Celite to remove the bulk of the DCU.

Dilute the filtrate with ethyl acetate and wash successively with saturated aqueous sodium

bicarbonate and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford the pure aldehyde.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone and Workup for DCU Removal
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This protocol details the oxidation of a secondary alcohol, for instance, cyclohexanol, and

includes a specific workup procedure to address the removal of the dicyclohexylurea

byproduct.

Materials:

Secondary alcohol (e.g., cyclohexanol, 1.0 eq)

Dicyclohexylcarbodiimide (DCC, 3.0 eq)

Anhydrous Dimethyl sulfoxide (DMSO)

Anhydrous phosphoric acid (catalytic amount)

Anhydrous diethyl ether

Oxalic acid or Malic acid

Water

Saturated aqueous sodium chloride (brine)

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve the secondary alcohol (1.0 eq) in anhydrous DMSO.

Add a catalytic amount of anhydrous phosphoric acid to the solution.

Add DCC (3.0 eq) portion-wise to the stirred solution at room temperature.

Allow the reaction to stir at room temperature for 12-48 hours, monitoring by TLC.

After the reaction is complete, cool the mixture in an ice bath and add an excess of a

solution of oxalic acid or malic acid in water to precipitate the remaining DCC and DCU as

the corresponding oxalates or malates, which are more easily filtered.
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Stir the mixture for 30 minutes, then filter to remove the precipitated solids.

Transfer the filtrate to a separatory funnel and extract the product with diethyl ether.

Wash the combined organic extracts with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by silica gel chromatography to yield the pure ketone.

Visualizing the Pfitzner-Moffatt Oxidation
Diagrams of the signaling pathways, experimental workflows, and logical relationships are

provided below using Graphviz (DOT language).
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Caption: Reaction mechanism of the Pfitzner-Moffatt oxidation.
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Caption: General experimental workflow for Pfitzner-Moffatt oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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